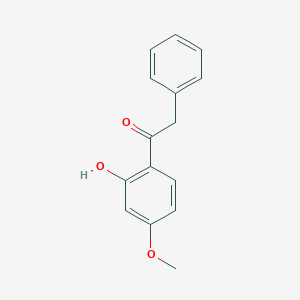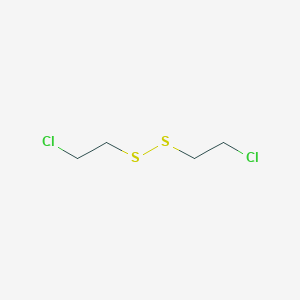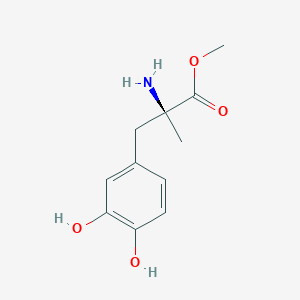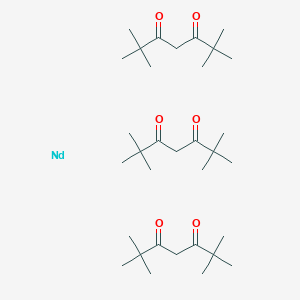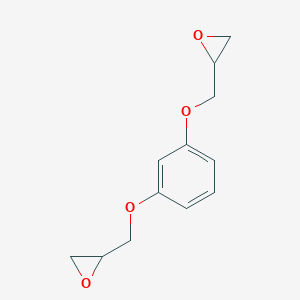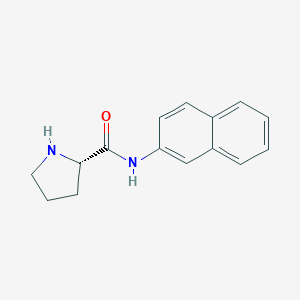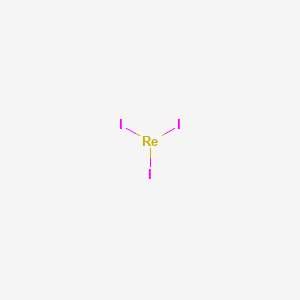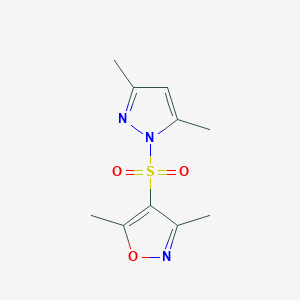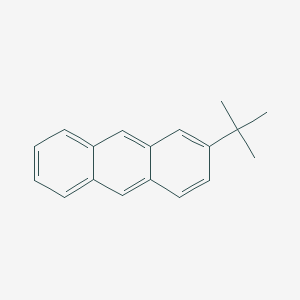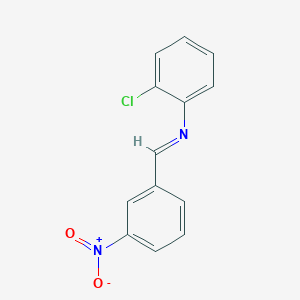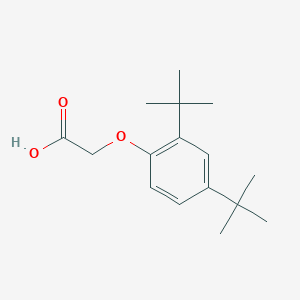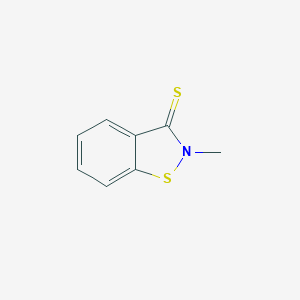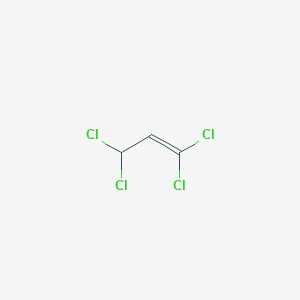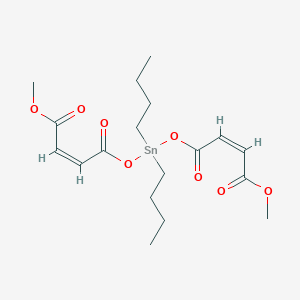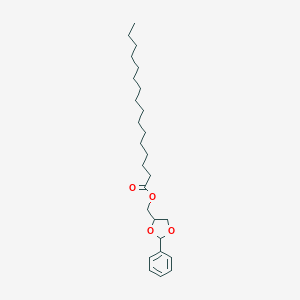
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, also known as PDMP, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. PDMP is a member of the dioxolane family of compounds and is a derivative of palmitic acid.
Aplicaciones Científicas De Investigación
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and lysosomal storage disorders. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been shown to inhibit the activity of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. Inhibition of this enzyme leads to the accumulation of glycosphingolipids, which has been linked to various diseases.
Mecanismo De Acción
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate inhibits the activity of glucosylceramide synthase by binding to the enzyme's active site. This inhibition leads to the accumulation of glycosphingolipids, which can have various effects on cells. The accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest.
Efectos Bioquímicos Y Fisiológicos
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been shown to have various biochemical and physiological effects on cells. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate-induced accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest. (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has also been shown to induce the expression of various genes involved in cell death and survival pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate in lab experiments is its ability to selectively inhibit the activity of glucosylceramide synthase. This selectivity allows researchers to study the effects of glycosphingolipid accumulation on cells without affecting other cellular processes. However, (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate. One direction is to study the effects of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate on lysosomal storage disorders, which are characterized by the accumulation of glycosphingolipids in lysosomes. Another direction is to investigate the potential use of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate as a therapeutic agent in cancer and diabetes. Furthermore, the development of more stable and soluble derivatives of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate could enhance its use in scientific research.
Métodos De Síntesis
The synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate involves the reaction of palmitic acid with 2-phenyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The reaction produces (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, which is then purified using various techniques such as column chromatography and recrystallization. The purity of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate is essential for its use in scientific research.
Propiedades
Número CAS |
18418-22-9 |
|---|---|
Nombre del producto |
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate |
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
(2-phenyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)28-21-24-22-29-26(30-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3 |
Clave InChI |
DDQKVLKHPDPJDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
Sinónimos |
Palmitic acid (2-phenyl-1,3-dioxolan-4-yl)methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



